An In-depth Technical Guide to 4-Chloro-3,5-difluorophenol
An In-depth Technical Guide to 4-Chloro-3,5-difluorophenol
CAS Number: 2268-03-3
This technical guide provides a comprehensive overview of 4-Chloro-3,5-difluorophenol, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This document details the compound's physicochemical properties, synthesis, applications, safety protocols, and spectral data.
Physicochemical Properties
4-Chloro-3,5-difluorophenol is a halogenated aromatic compound with the molecular formula C₆H₃ClF₂O.[1] Its structural characteristics, particularly the presence of chlorine and fluorine atoms, significantly influence its reactivity and utility in organic synthesis.
| Property | Value | Source |
| CAS Number | 2268-03-3 | [1][2] |
| Molecular Formula | C₆H₃ClF₂O | [1] |
| Molecular Weight | 164.54 g/mol | [3] |
| Synonyms | 3,5-Difluoro-4-chlorophenol | [3] |
| Predicted XlogP | 2.4 | [4] |
| Appearance | Grayish-white crystalline solid (inferred from similar compounds) | [5] |
| Melting Point | Data not available for this specific compound. For comparison, 3,5-difluorophenol has a melting point of 54-57 °C, and 4-chloro-3,5-dimethylphenol melts at 114-116 °C. | |
| Boiling Point | Data not available for this specific compound. For comparison, 4-fluorophenol has a boiling point of 185 °C.[6] | |
| Solubility | Data not available for this specific compound. Similar compounds like 3,5-difluorophenol are soluble in organic solvents such as ethanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with poor solubility in water.[5] |
Synthesis and Reactions
A common application of 4-Chloro-3,5-difluorophenol is its use as a precursor for the synthesis of (4-Chloro-3,5-difluorophenyl)boronic acid.[7] This boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds in complex molecules.
The logical workflow for its primary application is illustrated below:
Applications in Drug Development
The incorporation of fluorine and chlorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Chloro-3,5-difluorophenol serves as a crucial building block for introducing the 4-chloro-3,5-difluorophenyl moiety into potential drug molecules.
While specific drugs developed directly from 4-Chloro-3,5-difluorophenol are not detailed in the available literature, its derivative, (4-Chloro-3,5-difluorophenyl)boronic acid, is recognized for its importance in pharmaceutical research and development. A related compound, 4-cyano-3,5-difluorophenol, is utilized as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. This suggests that 4-Chloro-3,5-difluorophenol is likely employed in similar research and development pipelines.
Biological Activity and Signaling Pathways
There is currently no available information on the specific biological activity or the signaling pathways directly modulated by 4-Chloro-3,5-difluorophenol. Its primary role is that of a synthetic intermediate. The biological activity of the final drug molecules synthesized using this building block would be diverse and depend on the overall structure of the molecule. For instance, fluorinated compounds have been incorporated into molecules targeting a wide range of proteins, including kinases and G-protein coupled receptors.
Spectroscopic Data
Detailed experimental spectra for 4-Chloro-3,5-difluorophenol are not widely published. However, predicted data and analysis of similar compounds provide an expected spectral profile.
Mass Spectrometry
Predicted mass spectral data for 4-Chloro-3,5-difluorophenol indicates the following potential adducts and their corresponding mass-to-charge ratios (m/z):
| Adduct | Predicted m/z |
| [M+H]⁺ | 164.99133 |
| [M+Na]⁺ | 186.97327 |
| [M-H]⁻ | 162.97677 |
| [M]⁺ | 163.98350 |
| [M]⁻ | 163.98460 |
| (Data from PubChemLite)[4] |
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the two aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms of the benzene ring. The carbons attached to fluorine will show characteristic splitting due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and will show a single resonance for the two equivalent fluorine atoms, with coupling to the adjacent protons. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃.
Safety, Handling, and Disposal
As with all halogenated phenols, 4-Chloro-3,5-difluorophenol should be handled with appropriate safety precautions. The following guidelines are based on data for similar compounds.
Hazard Identification
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
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Skin Corrosion/Irritation: Causes skin irritation.
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Eye Damage/Irritation: Causes serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile, neoprene) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.
The workflow for handling a chemical spill is outlined below:
References
- 1. 4-CHLORO-3,5-DIFLUOROPHENOL [allbiopharm.com]
- 2. 4-CHLORO-3,5-DIFLUOROPHENOL | 2268-03-3 [chemicalbook.com]
- 3. PubChemLite - 4-chloro-3,5-difluorophenol (C6H3ClF2O) [pubchemlite.lcsb.uni.lu]
- 4. colorado.edu [colorado.edu]
- 5. 4-氯-3,5-二甲基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemimpex.com [chemimpex.com]
